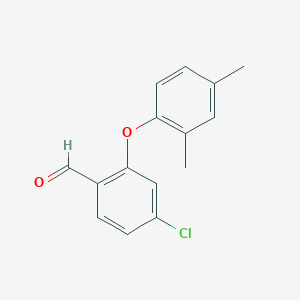

4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

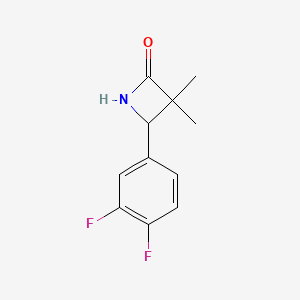

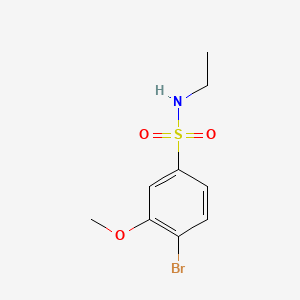

4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde is a chemical compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom and a 2,4-dimethylphenoxy group attached to it . The exact 3D structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen

Oxidation and Derivatization Reactions

4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde, while not directly mentioned, may be inferred to participate in various chemical reactions based on studies involving similar chloro- and dimethyl-substituted benzaldehydes. For instance, benzaldehydes have been utilized in the highly stereoselective synthesis of glycidamide derivatives through reactions with stabilized sulfur ylides, showcasing their role in generating important chemical intermediates (Fernández et al., 1990). Additionally, chlorophenols, which share structural similarities, have been derivatized using specific reagents for analytical purposes, such as in the HPLC-fluorescence determination of pharmaceuticals, indicating the potential of chloro-dimethylphenoxy benzaldehydes in analytical chemistry (Gatti et al., 1997).

Synthesis of Complex Molecules

Chloro-substituted benzaldehydes are key intermediates in the synthesis of more complex molecules. For example, they have been employed in the formation of trioxanes from cyclic allylic hydroperoxides, illustrating their utility in creating compounds with potential biological activity (Jefford et al., 1984). Such reactions highlight the versatility of chloro-substituted benzaldehydes in synthetic organic chemistry and their potential applications in developing new therapeutic agents.

Catalysis and Polymerization

In the field of catalysis, chloro-substituted benzaldehydes have been investigated for their roles in oxidative reactions, such as the oxidation of methoxy benzaldehydes, providing insights into reaction mechanisms and kinetics (Malik et al., 2016). These studies contribute to our understanding of how these compounds can be used in catalytic processes, potentially leading to more efficient and selective synthesis methods.

Environmental and Pharmaceutical Applications

The structural motifs present in this compound are also relevant in environmental and pharmaceutical contexts. Research on the degradation of chloro-dimethylphenols under advanced oxidation processes sheds light on the environmental fate of such compounds and their removal from water sources (Li et al., 2020). Moreover, derivatives of chloro-dimethylphenoxy compounds have been explored for their antiparasitic activity, indicating potential pharmaceutical applications (Azas et al., 2003).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-chloro-2-(2,4-dimethylphenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-10-3-6-14(11(2)7-10)18-15-8-13(16)5-4-12(15)9-17/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQWPFSNFHEETN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)Cl)C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2613100.png)

![Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2613101.png)

![Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2613102.png)

![4-ethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2613105.png)

![N-(4-(methylthio)benzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2613113.png)

![4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2613116.png)